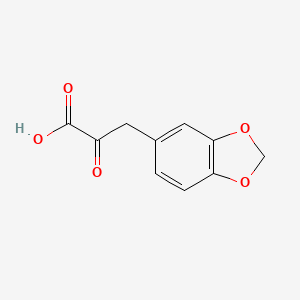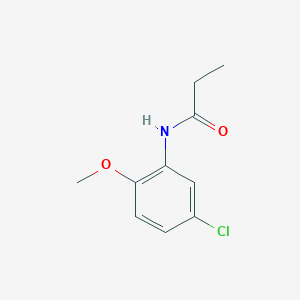![molecular formula C26H44O2 B11943609 Ethanone, 1-[4-(octadecyloxy)phenyl]- CAS No. 67389-64-4](/img/structure/B11943609.png)
Ethanone, 1-[4-(octadecyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(octadecyloxy)phenyl]-: is an organic compound characterized by the presence of a phenyl ring substituted with an octadecyloxy group and an ethanone moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(octadecyloxy)phenyl]- typically involves the alkylation of 4-hydroxyacetophenone with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Ethanone, 1-[4-(octadecyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[4-(octadecyloxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-[4-(octadecyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(octadecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The octadecyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This can lead to modulation of cellular signaling pathways and biological activities.
Comparison with Similar Compounds
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-
- Ethanone, 1-(4-ethylphenyl)-
- Ethanone, 1-[1,1’-biphenyl]-4-yl-
Comparison:
- Ethanone, 1-[4-(octadecyloxy)phenyl]- is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties compared to other similar compounds.
- The octadecyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
- Other similar compounds may have different substituents, leading to variations in their reactivity, solubility, and biological activities.
Properties
CAS No. |
67389-64-4 |
|---|---|
Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-(4-octadecoxyphenyl)ethanone |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-26-21-19-25(20-22-26)24(2)27/h19-22H,3-18,23H2,1-2H3 |
InChI Key |
HGPQRVHYGGCJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)







